molecular formula C10H16BNO4S2 B12329634 2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B12329634
M. Wt: 289.2 g/mol
InChI Key: SAZNHKGUCSUNEF-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a complex organic compound that features a thiazole ring substituted with a methylsulfonyl group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the methylsulfonyl and boronate ester groups. One common method involves the cyclization of a suitable precursor to form the thiazole ring, followed by sulfonylation and borylation reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates, recycling of solvents, and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The boronate ester can be reduced to form boronic acids or alcohols.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the boronate ester can produce boronic acids or alcohols.

Scientific Research Applications

2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition and sensor applications. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to 2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole include:

    2-(Methylsulfonyl)thiazole: Lacks the boronate ester group, making it less versatile in certain applications.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole:

    2-(Methylsulfonyl)-4-phenylthiazole: Contains a phenyl group instead of the boronate ester, altering its chemical properties and uses.

The uniqueness of this compound lies in the combination of the methylsulfonyl and boronate ester groups, which confer distinct reactivity and versatility in various applications.

Properties

Molecular Formula

C10H16BNO4S2

Molecular Weight

289.2 g/mol

IUPAC Name

2-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C10H16BNO4S2/c1-9(2)10(3,4)16-11(15-9)7-6-17-8(12-7)18(5,13)14/h6H,1-5H3

InChI Key

SAZNHKGUCSUNEF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)S(=O)(=O)C

Origin of Product

United States

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